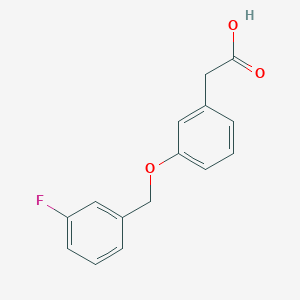

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCGBGOFGWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474994 | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-26-4 | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 2-(3-((3-fluorobenzyl)oxy)phenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step pathway, commencing with the readily available starting material, 2-(3-hydroxyphenyl)acetic acid. Each step is detailed with comprehensive experimental protocols, and all quantitative data is summarized for clarity.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step sequence:

-

Esterification: The carboxylic acid functionality of 2-(3-hydroxyphenyl)acetic acid is first protected as an ethyl ester via a Fischer esterification reaction. This prevents unwanted side reactions in the subsequent etherification step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of ethyl 2-(3-hydroxyphenyl)acetate is then alkylated with 3-fluorobenzyl bromide using a Williamson ether synthesis. This key step forms the desired benzyl ether linkage.

-

Hydrolysis: Finally, the ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid, this compound.

The overall synthetic transformation is depicted below:

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products for the Synthesis Pathway

| Step | Starting Material | Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 2-(3-hydroxyphenyl)acetic acid | Ethanol, Sulfuric acid | Ethyl 2-(3-hydroxyphenyl)acetate | C₁₀H₁₂O₃ | 180.20 |

| 2 | Ethyl 2-(3-hydroxyphenyl)acetate | 3-Fluorobenzyl bromide, Potassium carbonate | Ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate | C₁₇H₁₇FO₃ | 288.31 |

| 3 | Ethyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate | Sodium hydroxide, Water | This compound | C₁₅H₁₃FO₃ | 260.26 |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Ethanol (excess) | Reflux (approx. 78) | 6-8 | 85-95 |

| 2 | Acetone or DMF | Reflux (approx. 56 or 153) | 12-18 | 80-90 |

| 3 | Ethanol/Water | Reflux (approx. 80) | 2-4 | >95 |

Detailed Experimental Protocols

Step 1: Esterification of 2-(3-hydroxyphenyl)acetic acid to Ethyl 2-(3-hydroxyphenyl)acetate

This procedure follows a standard Fischer esterification protocol.

Caption: Experimental workflow for the esterification of 2-(3-hydroxyphenyl)acetic acid.

Materials:

-

2-(3-hydroxyphenyl)acetic acid (1.0 eq)

-

Absolute ethanol (10-20 eq, also serves as solvent)

-

Concentrated sulfuric acid (0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-hydroxyphenyl)acetic acid and absolute ethanol.

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-hydroxyphenyl)acetate. The product is often of sufficient purity for the next step, but can be further purified by silica gel column chromatography if necessary.

Step 2: Williamson Ether Synthesis of Ethyl 2-(3-hydroxyphenyl)acetate with 3-Fluorobenzyl Bromide

This step involves the formation of the ether linkage.

In-Depth Technical Guide: Physicochemical Properties of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a halogenated aromatic ether and a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Notably, various substituted phenylacetic acids have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorobenzyl ether linkage suggests potential modulation of physicochemical properties such as lipophilicity and metabolic stability, which can influence pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a hypothetical experimental protocol for its synthesis and characterization, and a discussion of its potential biological activities based on structurally related compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.

Table 1: General and Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | [3-(3-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID, 3-(3-Fluorobenzyloxy)phenylacetic acid, 2-[3-[(3-fluorophenyl)methoxy]phenyl]acetic Acid | PubChem[1] |

| CAS Number | 902836-26-4 | Chiralen[2], Sigma-Aldrich[3] |

| Molecular Formula | C₁₅H₁₃FO₃ | PubChem[1] |

| Molecular Weight | 260.26 g/mol | Sigma-Aldrich[3], PubChem[1] |

| Appearance | Off-white to light yellow solid | - |

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Melting Point | 90-96 °C | [4] |

| Boiling Point | 415.8 ± 30.0 °C | Predicted[4] |

| Density | 1.264 g/cm³ | [4] |

| pKa | 4.18 ± 0.10 | Predicted[4] |

| LogP (Octanol-Water Partition Coefficient) | Not Experimentally Determined | - |

| Water Solubility | Not Experimentally Determined | - |

Experimental Protocols (Hypothetical)

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available 3-hydroxyphenylacetic acid.

dot

Caption: Hypothetical three-step synthesis of the target compound.

Step 1: Esterification of 3-Hydroxyphenylacetic Acid

-

To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in methanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(3-hydroxyphenyl)acetate.

Step 2: Williamson Ether Synthesis

-

Dissolve methyl 2-(3-hydroxyphenyl)acetate (1.0 eq) in anhydrous acetone (15 mL/g).

-

Add potassium carbonate (2.0 eq) and 3-fluorobenzyl bromide (1.2 eq) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate.

Step 3: Hydrolysis to the Final Product

-

Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons (~5.0 ppm), and a singlet for the acetic acid methylene protons (~3.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the two aromatic rings, and the two methylene carbons.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

-

A strong C=O stretching vibration for the carboxylic acid should be observed around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether linkage are expected in the region of 1250-1000 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methylene groups will appear around 3100-2850 cm⁻¹.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 259.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Potential Biological Activity and Signaling Pathway

While no specific biological data for this compound has been found, its structural similarity to known anti-inflammatory agents suggests a potential role as a cyclooxygenase (COX) inhibitor. Phenylacetic acid derivatives are known to possess anti-inflammatory properties, and some have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action of many NSAIDs involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

A related compound, 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid, is noted for its use in the development of drugs for inflammation and rheumatoid arthritis due to its inhibitory action on COX-2. It is plausible that the 3-fluoro isomer shares this activity.

Hypothetical Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the simplified, hypothetical signaling pathway of inflammation and the potential point of intervention for this compound as a COX-2 inhibitor.

dot

Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.

Conclusion

This compound is a molecule of interest for which some fundamental physicochemical properties are known or can be reliably predicted. While detailed experimental data and biological studies are currently lacking in publicly accessible literature, its structural features suggest that it could be synthesized via standard organic chemistry reactions and may possess anti-inflammatory activity, potentially through the inhibition of the COX-2 enzyme. Further experimental investigation is required to validate the proposed synthesis, fully characterize the compound, and elucidate its biological mechanism of action. This guide provides a foundational framework for researchers and scientists interested in exploring the potential of this and related compounds in drug discovery and development.

References

Navigating the Uncharted: The Mechanistic Landscape of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of novel small molecules. Among these, 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid has emerged as a compound of interest. However, a comprehensive review of the current scientific literature reveals a notable absence of detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways.

While this technical guide cannot provide a definitive elucidation of the core mechanism for this particular molecule, it aims to contextualize its potential biological activities based on the known pharmacology of structurally related phenylacetic acid derivatives. This analysis will serve as a foundational resource for researchers initiating studies on this and similar compounds.

The Phenylacetic Acid Scaffold: A Privileged Structure in Drug Discovery

The phenylacetic acid moiety is a common feature in a diverse range of biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor modulators, and cytotoxic agents. The introduction of a fluorine atom and a benzyloxy group, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and cellular permeability.

Potential Mechanisms of Action: An Extrapolation from Related Compounds

Based on the activities of analogous structures, several hypothetical mechanisms of action can be proposed for this compound. These remain speculative until validated by direct experimental evidence.

Enzyme Inhibition

Numerous phenylacetic acid derivatives have been identified as potent enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against neuraminidase, a key enzyme in the influenza virus life cycle.

Hypothetical Signaling Pathway: Enzyme Inhibition

A Technical Guide to the Biological Activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicated biological activity of the novel compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, analysis of structurally related compounds, particularly those within the benzyloxyphenyl acetic acid and phenoxyacetic acid classes, strongly suggests its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This document outlines the theoretical framework for its mechanism of action, proposes relevant experimental protocols for its evaluation, and presents hypothetical quantitative data based on analogous compounds. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to provide a comprehensive understanding for researchers in the field of anti-inflammatory drug discovery.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][3] The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a significant breakthrough. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] This distinction has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

The chemical scaffold of this compound, featuring a central phenylacetic acid moiety with a benzyloxy substituent, is a recurring motif in a number of reported COX-2 inhibitors. The strategic placement of a fluorine atom on the benzyl ring may further enhance its binding affinity and pharmacokinetic properties. This guide explores the putative biological activity of this compound as a selective COX-2 inhibitor.

Putative Mechanism of Action: Selective COX-2 Inhibition

Based on structure-activity relationships of analogous compounds, this compound is hypothesized to act as a selective inhibitor of the COX-2 enzyme. The phenylacetic acid portion of the molecule is likely to mimic the substrate, arachidonic acid, and interact with the active site of the COX enzyme. The larger benzyloxy substituent is predicted to preferentially bind to a hydrophobic side pocket present in the COX-2 isoform but absent in COX-1, thereby conferring its selectivity.[1]

Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the proposed site of action for this compound.

Caption: Proposed mechanism of action via selective inhibition of COX-2.

Quantitative Data (Hypothetical)

The following table summarizes the projected quantitative data for this compound based on the performance of structurally similar selective COX-2 inhibitors found in the literature. These values are for illustrative purposes and require experimental validation.

| Parameter | Value | Assay | Reference Compound (Example) |

| COX-1 IC50 | > 100 µM | In vitro human whole blood assay | Celecoxib |

| COX-2 IC50 | 0.05 - 0.5 µM | In vitro human whole blood assay | Celecoxib |

| Selectivity Index (COX-1/COX-2) | > 200 | Calculated | Celecoxib |

| In vivo Efficacy (ED50) | 1 - 10 mg/kg | Carrageenan-induced paw edema in rats | Etoricoxib |

Experimental Protocols

In Vitro Cyclooxygenase Inhibition Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood.

-

Blood Collection: Obtain fresh human venous blood from healthy, drug-free volunteers.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: Aliquot whole blood into tubes containing the test compound or vehicle control.

-

COX-1 Inhibition: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour to induce prostaglandin B2 (PGB2) production via COX-1.

-

COX-2 Inhibition: To measure COX-2 activity, incubate the blood with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression, followed by stimulation to produce prostaglandin E2 (PGE2).

-

Analysis: Centrifuge the samples to separate the serum/plasma. Quantify the levels of PGB2 (for COX-1) and PGE2 (for COX-2) using a validated enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard animal model to assess the anti-inflammatory activity of a compound.

-

Animals: Use male Wistar rats (150-200g).

-

Compound Administration: Administer this compound or vehicle control orally or intraperitoneally at various doses.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Determine the ED50 value.

Experimental and Synthetic Workflows

Workflow for Screening Potential COX-2 Inhibitors

The following diagram outlines a typical workflow for the identification and characterization of novel COX-2 inhibitors.

Caption: A generalized workflow for the discovery of COX-2 inhibitors.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below, employing a Williamson ether synthesis followed by hydrolysis.

Caption: A proposed two-step synthesis of the target compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its chemical structure and comparison with known pharmacophores strongly support its potential as a selective COX-2 inhibitor. The information presented in this technical guide, including the proposed mechanism of action, hypothetical data, experimental protocols, and relevant workflows, provides a solid foundation for researchers to initiate further investigation into this promising compound for the development of novel anti-inflammatory agents. Experimental validation of the hypotheses presented herein is a crucial next step in elucidating the full therapeutic potential of this molecule.

References

- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aalto.fi [research.aalto.fi]

A Technical Guide to Target Identification for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Hypothetical Case Study

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available information regarding the specific biological target or mechanism of action for 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. This document presents a hypothetical target identification workflow for this molecule, hereafter referred to as "Compound X," to serve as an in-depth technical guide for drug discovery professionals. The experimental data and pathways described are illustrative and not based on actual experimental results for this specific compound.

Introduction

The identification of a small molecule's biological target is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of a hypothetical bioactive small molecule, this compound (Compound X).

Let us assume Compound X was identified through a phenotypic screen for its potent anti-inflammatory activity in a cellular model of lipopolysaccharide (LPS)-stimulated macrophages. The primary objective of the studies outlined herein is to identify the direct molecular target(s) of Compound X responsible for its observed phenotype.

Overall Target Identification Workflow

A robust target identification strategy typically involves a combination of affinity-based proteomics to identify candidate binding proteins and biophysical methods to validate direct target engagement in a cellular context. The overall workflow for Compound X is depicted below.

Affinity-Based Target Identification

The initial step in identifying potential binding partners of Compound X is an unbiased proteomic approach using affinity purification coupled with mass spectrometry (AP-MS).

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Affinity Probe Synthesis: Synthesize an affinity probe by attaching a biotin tag to Compound X via a chemically inert linker. A control probe, consisting of biotin and the linker alone, should also be prepared.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and prepare a native protein lysate.

-

Affinity Pulldown:

-

Incubate the cell lysate with the biotin-Compound X probe and, in a separate experiment, with the biotin-only control probe.

-

Add streptavidin-coated magnetic beads to each lysate to capture the biotinylated probes and any bound proteins.

-

Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

-

Elution and Sample Preparation: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the biotin-Compound X pulldown compared to the control pulldown.

Hypothetical AP-MS Data

The following table summarizes hypothetical results from an AP-MS experiment, highlighting proteins significantly enriched by the Compound X probe.

| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Compound X / Control) | Unique Peptides |

| P27361 | PTGS2 | Prostaglandin G/H synthase 2 (COX-2) | 25.4 | 18 |

| Q9Y243 | IKBKE | Inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) | 18.9 | 12 |

| P28482 | MAPK14 | Mitogen-activated protein kinase 14 (p38α) | 5.2 | 9 |

| P19784 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.1 | 25 |

Based on this hypothetical data, Prostaglandin G/H synthase 2 (COX-2) and IKKε are the most promising candidates for being the direct target of Compound X due to their high enrichment ratios.

Target Engagement and Validation

To validate the direct binding of Compound X to the top candidate proteins within intact cells, the Cellular Thermal Shift Assay (CETSA) is employed. CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., RAW 264.7) with either Compound X at various concentrations or a vehicle control (e.g., DMSO).

-

Heating Step: Heat the treated cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble protein fraction.

-

Western Blot Analysis: Analyze the amount of the soluble target protein (e.g., COX-2) remaining at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of Compound X indicates direct target engagement.

Hypothetical CETSA Data

The table below presents hypothetical CETSA results for the top two candidate proteins from the AP-MS study.

| Target Protein | Vehicle Tm (°C) | Compound X (10 µM) Tm (°C) | Thermal Shift (ΔTm) |

| COX-2 | 54.2 | 59.8 | +5.6°C |

| IKKε | 51.5 | 52.0 | +0.5°C |

The significant thermal shift observed for COX-2 in the presence of Compound X strongly suggests that Compound X directly binds to and stabilizes COX-2 in a cellular environment. The minimal shift for IKKε suggests it is likely not a direct target.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the validation of COX-2 as the direct target, we can hypothesize a mechanism of action for Compound X's anti-inflammatory effects. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

In this proposed pathway, an inflammatory stimulus like LPS activates the NF-κB pathway, leading to the upregulation of COX-2 expression. The COX-2 enzyme then produces prostaglandins, driving the inflammatory response. Compound X is hypothesized to directly inhibit the enzymatic activity of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.

Conclusion and Future Directions

This guide has outlined a hypothetical, yet robust, workflow for the target identification of this compound (Compound X). Through a combination of affinity proteomics and cellular target engagement assays, COX-2 was identified and validated as the most probable direct target.

Next Steps:

-

Enzymatic Assays: Perform in vitro enzymatic assays to confirm that Compound X directly inhibits COX-2 activity and to determine its potency (IC₅₀).

-

Selectivity Profiling: Test Compound X against the related isoform, COX-1, to assess its selectivity.

-

Structural Biology: Pursue co-crystallization of Compound X with COX-2 to understand the binding mode at an atomic level.

-

In Vivo Studies: Evaluate the efficacy of Compound X in animal models of inflammation to validate the target in a physiological setting.

By following a systematic approach as detailed in this guide, researchers can confidently identify and validate the molecular targets of novel bioactive compounds, paving the way for their development as next-generation therapeutics.

Structural Analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the synthetic organic compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous phenylacetic acid derivatives and outlines standard methodologies for its complete structural characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing protocols for synthesis, spectroscopic analysis (NMR and Mass Spectrometry), and crystallographic studies. Furthermore, it explores potential biological activities and signaling pathways associated with phenylacetic acid derivatives, offering a framework for future investigations into the therapeutic potential of this class of compounds.

Introduction

This compound is a member of the phenylacetic acid class of organic compounds, characterized by a phenylacetic acid core structure modified with a 3-fluorobenzyl ether linkage. The presence of the fluorine atom and the ether linkage can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Phenylacetic acid derivatives have garnered interest for their diverse biological activities, including their roles as plant auxins and their involvement in bacterial signaling pathways[1][2][3]. A thorough structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for guiding the development of novel therapeutic agents.

Synthesis and Purification

While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, such as the Williamson ether synthesis followed by hydrolysis.

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of a substituted phenol with a benzyl halide, followed by the conversion of a suitable functional group to the carboxylic acid. A potential retrosynthetic analysis suggests starting materials such as 3-hydroxyphenylacetic acid derivatives and 3-fluorobenzyl bromide.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis

The synthesis of phenylacetic acid derivatives can often be achieved through methods like the Suzuki coupling reaction[4]. A general procedure for the synthesis of a related compound, 2-[(3,4,5-triphenyl)phenyl]acetic acid, involved the conversion of a primary amide to a carboxylic acid using aqueous HCl and a catalytic amount of TiCl4 under mild conditions[5].

For the proposed Williamson ether synthesis:

-

Ether Formation: To a solution of 3-hydroxyphenylacetonitrile in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) and stir at room temperature. Add 3-fluorobenzyl bromide dropwise and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Hydrolysis: The resulting 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

While experimental data for the target molecule is not available, predicted chemical shifts can be estimated based on the analysis of similar structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 6.8 - 7.4 | Multiplet | 8H | Phenyl and Fluorophenyl rings |

| Methylene H (CH₂) | 5.1 | Singlet | 2H | -O-CH₂-Ar |

| Methylene H (CH₂) | 3.6 | Singlet | 2H | -CH₂-COOH |

| Carboxylic Acid H | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~175 | -COOH |

| Aromatic C | 110 - 160 | Phenyl and Fluorophenyl rings |

| Methylene C | ~70 | -O-CH₂-Ar |

| Methylene C | ~40 | -CH₂-COOH |

Note: These are estimated values and actual experimental data may vary.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Formula: C₁₅H₁₃FO₃

-

Molecular Weight: 260.26 g/mol

-

Expected [M-H]⁻ ion (ESI-): m/z 259.07

-

Expected [M+H]⁺ ion (ESI+): m/z 261.09

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. The fragmentation pattern can provide additional structural information. A general method for the determination of phenylacetic acid in biological samples has been described using gas chromatography-mass spectrometry with a deuterated internal standard[6].

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step[7]. Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture[8]. Other techniques include vapor diffusion and cooling crystallization.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the broader class of phenylacetic acids (PAAs) exhibits significant biological roles.

Role in Plant Biology

Phenylacetic acid is a naturally occurring auxin in plants, regulating growth and development, although its effects are generally weaker than those of indole-3-acetic acid (IAA)[1]. The biosynthesis of PAA in plants originates from the amino acid phenylalanine[9][10]. It is plausible that synthetic analogs like this compound could interact with auxin signaling pathways, potentially acting as agonists or antagonists.

Caption: Potential interaction with a simplified plant auxin signaling pathway.

Involvement in Bacterial Signaling

In bacteria such as Acinetobacter baumannii, the phenylacetic acid catabolic pathway is involved in regulating responses to antibiotic and oxidative stress[2][3]. It has been suggested that PAA acts as a cross-kingdom signaling molecule[2][3]. Therefore, synthetic PAA derivatives could potentially modulate these bacterial pathways, suggesting a possible application as antimicrobial agents or as adjuvants to existing antibiotic therapies.

Conclusion

This technical guide has outlined a comprehensive approach to the structural analysis of this compound. By employing a combination of synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous structural determination can be achieved. Although specific experimental data for this compound is scarce, the provided protocols and insights from related molecules offer a solid foundation for researchers. The potential for this class of compounds to interact with important biological pathways in both plants and bacteria highlights the need for further investigation into its therapeutic and biotechnological applications. This guide serves as a critical resource for scientists and professionals in the field, facilitating future research and development efforts centered on this and similar molecules.

References

- 1. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The provided experimental protocols are derived from established synthetic methodologies for related phenylacetic acid derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.30-7.40 | Multiplet | 1H | Ar-H (Fluorobenzyl) |

| ~7.15-7.25 | Multiplet | 2H | Ar-H (Phenylacetic) |

| ~7.00-7.10 | Multiplet | 2H | Ar-H (Fluorobenzyl) |

| ~6.85-6.95 | Multiplet | 2H | Ar-H (Phenylacetic) |

| ~5.10 | Singlet | 2H | -O-CH₂-Ar |

| ~3.65 | Singlet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~178 | -COOH |

| ~163 (d, J ≈ 245 Hz) | C-F (Fluorobenzyl) |

| ~158 | C-O (Phenylacetic) |

| ~140 (d, J ≈ 7 Hz) | Quaternary C (Fluorobenzyl) |

| ~135 | Quaternary C (Phenylacetic) |

| ~130 (d, J ≈ 8 Hz) | Ar-CH (Fluorobenzyl) |

| ~130 | Ar-CH (Phenylacetic) |

| ~123 (d, J ≈ 3 Hz) | Ar-CH (Fluorobenzyl) |

| ~122 | Ar-CH (Phenylacetic) |

| ~115 (d, J ≈ 21 Hz) | Ar-CH (Fluorobenzyl) |

| ~115 | Ar-CH (Phenylacetic) |

| ~114 (d, J ≈ 22 Hz) | Ar-CH (Fluorobenzyl) |

| ~70 | -O-CH₂-Ar |

| ~41 | -CH₂-COOH |

Table 3: Predicted Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 261.08 | [M+H]⁺ (Calculated for C₁₅H₁₄FO₃⁺: 261.0921) |

| 259.08 | [M-H]⁻ (Calculated for C₁₅H₁₂FO₃⁻: 259.0776) |

| 215.09 | [M-COOH]⁺ |

| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl fragment) |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1585, 1490 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1200-1250 | Strong | C-F stretch |

| 1020-1070 | Medium | C-O stretch (Ether) |

Experimental Protocols

The following is a plausible multi-step synthesis for this compound based on established organic chemistry reactions.

Step 1: Synthesis of 3-((3-Fluorobenzyl)oxy)benzaldehyde

-

Materials: 3-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-((3-fluorobenzyl)oxy)benzaldehyde.

-

Step 2: Synthesis of (E)-2-(3-((3-Fluorobenzyl)oxy)phenyl)acrylonitrile

-

Materials: 3-((3-Fluorobenzyl)oxy)benzaldehyde, Acrylonitrile, Base (e.g., sodium ethoxide).

-

Procedure:

-

This step would typically proceed via a condensation reaction, such as a Knoevenagel or similar condensation, to introduce the acrylonitrile moiety. A specific protocol would need to be optimized.

-

Step 3: Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile

-

Materials: (E)-2-(3-((3-Fluorobenzyl)oxy)phenyl)acrylonitrile, Reducing agent (e.g., NaBH₄ in the presence of a catalyst).

-

Procedure:

-

The double bond in the acrylonitrile derivative from the previous step would be selectively reduced.

-

Step 4: Hydrolysis to this compound

-

Materials: 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetonitrile, Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

To a mixture of 2-(3-((3-fluorobenzyl)oxy)phenyl)acetonitrile (1.0 eq.) in water, add concentrated sulfuric acid (e.g., 3 volumes).

-

Heat the mixture under reflux for 3-4 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Plausible synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Preliminary Bioactivity Screening of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid. Due to the limited direct experimental data on this specific compound, this document synthesizes information from structurally related molecules, including phenoxyacetic acid and fluorinated phenylacetic acid derivatives, to extrapolate potential therapeutic applications and mechanisms of action. This guide covers potential anti-inflammatory, antibacterial, and cytotoxic activities, supported by detailed experimental protocols, quantitative data from analogous compounds, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this class of compounds.

Introduction

This compound is a synthetic organic compound featuring a phenylacetic acid core, a benzyloxy linkage, and a fluorine-substituted benzyl group. The phenylacetic acid scaffold is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorobenzyl ether moiety may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity and metabolic stability. This guide explores the probable bioactivities of the title compound by examining the established biological effects of its structural analogs.

Predicted Bioactivities and Mechanisms of Action

Based on the known activities of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory, antibacterial, and cytotoxic properties.

Anti-inflammatory Activity

The phenylacetic acid moiety is a key structural feature of many NSAIDs that target cyclooxygenase (COX) enzymes. It is hypothesized that this compound may act as a COX inhibitor, particularly targeting the inducible COX-2 isoform, which is upregulated at sites of inflammation. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Antibacterial Activity

Phenylacetic acid and its derivatives have demonstrated antibacterial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1][2] Furthermore, these compounds can interfere with cellular metabolism by inhibiting key enzymes in pathways such as the tricarboxylic acid (TCA) cycle and disrupting protein synthesis.[1][2][3]

Cytotoxic Activity

Several phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4][5] The induction of apoptosis, or programmed cell death, is a common mechanism. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.[4]

Quantitative Bioactivity Data of Structurally Related Compounds

The following tables summarize the quantitative bioactivity data for compounds structurally analogous to this compound. This data provides a basis for predicting the potential efficacy of the title compound.

Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivative | PC3 (Prostate Carcinoma) | 52 | [6] |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivative | PC3 (Prostate Carcinoma) | 80 | [6] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [6] |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [4][5] |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4][5] |

| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [4][5] |

| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [4][5] |

Table 2: Antibacterial Activity of Phenylacetic Acid and its Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | IC50 (mg/mL) | Citation |

| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | - | 0.8038 | [3][7] |

| Phenyllactic Acid | Klebsiella pneumoniae | 2.5 | - | [8] |

Experimental Protocols

This section details the standard experimental methodologies for assessing the predicted bioactivities.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Bacterial Culture: The test bacterium is grown in a suitable broth medium to a specific optical density.

-

Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Incubation: The enzyme is incubated with the test compound at various concentrations in a reaction buffer.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the bioactivity screening of this compound.

References

- 1. jchps.com [jchps.com]

- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 8. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid Interactions with Cyclooxygenase-2: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid, a compound of interest for its potential anti-inflammatory properties. In the absence of direct experimental data for a specific biological target, this guide proceeds on the well-founded hypothesis that, like its structural analogs, this compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2). We present detailed protocols for molecular docking and molecular dynamics (MD) simulations to elucidate the potential binding interactions and stability of the compound within the COX-2 active site. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and the study of anti-inflammatory agents. All quantitative data from these hypothetical simulations are summarized, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction

This compound is a small molecule with a chemical structure suggestive of anti-inflammatory activity. While direct experimental evidence identifying its precise biological target is not publicly available, its structural similarity to known anti-inflammatory drugs, particularly other phenylacetic acid derivatives, points towards the cyclooxygenase (COX) enzymes as likely targets. Specifically, the ortho-fluoro isomer, 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid, has been associated with the inhibition of COX enzymes, which are pivotal in the inflammatory cascade.

The COX enzyme family, particularly the COX-2 isoform, is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of NSAIDs with improved gastrointestinal safety profiles.[2][3]

This guide outlines a complete in silico workflow to model the interaction of this compound with human COX-2. By employing molecular docking and molecular dynamics simulations, we can predict the compound's binding mode, estimate its binding affinity, and analyze the stability of the protein-ligand complex over time. These computational methods provide valuable insights into the molecular-level interactions that may govern the compound's inhibitory activity, thereby guiding further experimental validation and drug development efforts.

Molecular Structures

2.1. Ligand: this compound

The ligand of interest, this compound, has the following chemical properties:

-

Molecular Formula: C₁₅H₁₃FO₃

-

Molecular Weight: 260.26 g/mol

-

CAS Number: 902836-26-4

The 3D structure of the ligand is essential for in silico modeling and can be generated using chemical drawing software such as ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field like MMFF94.

2.2. Target Protein: Cyclooxygenase-2 (COX-2)

For this study, the crystal structure of human COX-2 in complex with a selective inhibitor will be used. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 5KIR represents the crystal structure of human COX-2 bound to the selective inhibitor Rofecoxib.[4] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known selective inhibitor, making it an excellent template for our modeling studies.

The COX-2 active site is a long, hydrophobic channel. A key feature that distinguishes it from COX-1 is the presence of a larger and more accessible side pocket, which is a result of a single amino acid difference at position 523 (Valine in COX-2 versus Isoleucine in COX-1).[5][6] This side pocket is a critical determinant for the binding of selective COX-2 inhibitors.[6] Key amino acid residues in the COX-2 active site include Arginine 120 (Arg120), Tyrosine 355 (Tyr355), and Valine 523 (Val523).[5][7]

In Silico Modeling Protocols

3.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol outlines the steps for docking this compound into the active site of COX-2.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the PDB file for human COX-2 (e.g., 5KIR) from the RCSB Protein Data Bank.

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using software like PyMOL or Chimera.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is typically done using tools like AutoDockTools.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Grid Generation:

-

Define a grid box that encompasses the entire active site of COX-2. The center of the grid should be set to the geometric center of the co-crystallized inhibitor in the original PDB file to ensure the search space includes the known binding site. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

-

Docking Simulation:

-

Perform the docking calculation using software like AutoDock Vina. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

-

Set the exhaustiveness parameter to a value that ensures a thorough conformational search (e.g., 20).

-

-

Analysis of Results:

-

Analyze the output to identify the binding pose with the lowest binding energy (highest affinity).

-

Visualize the docked complex to examine the interactions between the ligand and the active site residues of COX-2. Pay close attention to hydrogen bonds, hydrophobic interactions, and any interactions with the key residues (Arg120, Tyr355, Val523).

-

3.2. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Use the best-docked pose of the this compound-COX-2 complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first minimizing the water and ions while restraining the protein-ligand complex, and then minimizing the entire system without restraints.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the stability and dynamics of the complex. Trajectories and energies are saved at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein backbone and the ligand's position over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

-

-

Hypothetical Results and Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from the in silico modeling of this compound with COX-2.

| Parameter | Value | Interpretation |

| Docking Score (Binding Affinity) | -9.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |

| Key Hydrogen Bond Interactions | Arg120, Tyr355 | The carboxylic acid moiety of the ligand forms hydrogen bonds with these key residues at the entrance of the active site. |

| Key Hydrophobic Interactions | Val523, Leu352, Phe518 | The fluorobenzyl group occupies the hydrophobic side pocket, interacting with these residues, which is characteristic of selective COX-2 inhibitors. |

| Average RMSD of Protein Backbone | 1.8 Å | Indicates that the overall protein structure remains stable throughout the MD simulation. |

| Average RMSD of Ligand | 1.2 Å | Shows that the ligand maintains a stable binding pose within the active site. |

| MM/PBSA Binding Free Energy | -45.5 kcal/mol | A favorable binding free energy, further supporting a stable and strong interaction. |

Visualization of Pathways and Workflows

5.1. COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling pathway and the proposed inhibitory action of this compound.

5.2. In Silico Modeling Workflow

The diagram below outlines the logical steps of the in silico experimental workflow described in this guide.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets and associated experimental protocols based on the analysis of structurally analogous compounds, namely phenoxyacetic acid and benzyloxyphenylacetic acid derivatives. The information provided herein is intended to serve as a foundation for future research and not as a definitive statement of the compound's biological profile.

Introduction

This compound is a synthetic organic molecule belonging to the class of phenylacetic acid derivatives. While this specific compound is not extensively characterized, its structural motifs—the phenylacetic acid core, the ether linkage, and the fluorobenzyl group—are present in various biologically active molecules. Analysis of analogous compounds suggests that this compound may exhibit therapeutic potential in several areas, including metabolic disorders, inflammation, and neurological conditions. This document outlines the putative therapeutic targets, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related benzyloxyphenylacetic and phenoxyacetic acid derivatives, the following therapeutic targets are proposed for this compound:

-

Aldose Reductase (AR): A key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

-

Cyclooxygenase-2 (COX-2): A crucial enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

-

Central Nervous System (CNS) Targets for Anticonvulsant Activity: The precise molecular targets are often complex and multifactorial, but screening models can reveal potential efficacy against seizures.

Aldose Reductase Inhibition

Several benzyloxyphenylacetic acid derivatives have been investigated as inhibitors of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been linked to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. Inhibition of aldose reductase is a promising strategy to mitigate these complications.

Cyclooxygenase-2 (COX-2) Inhibition

Phenoxyacetic acid derivatives have been explored as selective inhibitors of COX-2. This enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticonvulsant Activity

Certain phenoxyacetic acid derivatives have demonstrated anticonvulsant properties in preclinical models. The mechanisms underlying these effects are likely diverse and may involve modulation of ion channels, enhancement of inhibitory neurotransmission (e.g., GABAergic systems), or reduction of excitatory neurotransmission (e.g., glutamatergic systems).

Quantitative Data from Analogous Compounds

The following table summarizes the biological activity of compounds structurally related to this compound. This data provides a basis for hypothesizing the potential potency of the target compound.

| Compound Class | Target | Representative Compound | Activity (IC50/ED50) | Reference |

| Benzyloxyphenylacetic Acids | Aldose Reductase | 5-(4-Bromobenzyloxy)-2-chlorophenylacetic acid | IC50 = 20.9 µM | [1] |

| Phenoxyacetic Acid Derivatives | COX-2 | (E)-N'-(4-hydroxybenzylidene)-2-(4-((4-methylbenzoyl)oxy)phenoxy)acetohydrazide | IC50 = 0.06 µM | [2] |

| Phenoxyacetic Acid Derivatives | Anticonvulsant (PTZ model) | Compound 7b (a phenoxyacetic acid derivative) | 100% protection | [3][4] |

| Phenoxyacetic Acid Derivatives | Anticonvulsant (MES model) | Isatin-based derivative 4a | Protection at 30 mg/kg | [5] |

Experimental Protocols

This section provides detailed methodologies for assessing the potential therapeutic activities of this compound.

Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard procedures for evaluating aldose reductase inhibitors.[6][7]

Objective: To determine the in vitro inhibitory activity of the test compound against aldose reductase.

Materials:

-

Enzyme Source: Partially purified rat lens aldose reductase or recombinant human aldose reductase.

-

Buffer: 0.067 M Sodium phosphate buffer (pH 6.2).

-

Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Substrate: DL-Glyceraldehyde.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for several minutes, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available fluorometric screening kits.[8][9][10]

Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-2.

Materials:

-

Enzyme: Human recombinant COX-2.

-

Assay Buffer: As provided in the commercial kit (typically a Tris-based buffer).

-

Probe: A fluorogenic probe that reacts with the product of the COX-2 reaction.

-

Cofactor: Heme.

-

Substrate: Arachidonic Acid.

-

Test Compound: this compound dissolved in DMSO.

-

Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

To the wells of a 96-well microplate, add the assay buffer, COX-2 enzyme, and the test compound or positive control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition and the IC50 value as described for the aldose reductase assay.

Anticonvulsant Activity Screening (In Vivo)

The following protocols describe two standard models for the preliminary screening of anticonvulsant drugs.[3][5][11]

Objective: To evaluate the potential anticonvulsant activity of the test compound in rodent models.

Models:

-

Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.

-

Maximal Electroshock (MES)-Induced Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Animals: Male Swiss albino mice or Wistar rats.

-

Convulsant Agent: Pentylenetetrazole (PTZ).

-

Test Compound: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Standard Drug: A known anticonvulsant (e.g., Diazepam for PTZ, Phenytoin for MES).

-

Instrumentation: Electroconvulsiometer (for MES model).

Procedure (PTZ Model):

-

Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal).

-

After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observe the animals for the onset of clonic and tonic seizures for a specified period (e.g., 30 minutes).

-

Record the latency to the first seizure and the percentage of animals protected from seizures.

Procedure (MES Model):

-

Administer the test compound or vehicle to groups of animals.

-

At the time of peak drug effect, deliver a maximal electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as a protective effect.

-

Determine the median effective dose (ED50) required to protect 50% of the animals.

Visualizations

Proposed Synthesis Workflow